ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate
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Overview
Description
Compound “ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate” is a chemical entity registered in the PubChem database. This compound is known for its unique chemical structure and properties, which make it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of compound “ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate” involves multiple steps, including the formation of intermediate compounds. The reaction conditions typically require specific temperatures, pressures, and catalysts to ensure the desired chemical transformations.
Industrial Production Methods: In industrial settings, the production of compound “this compound” is scaled up using optimized synthetic routes. These methods often involve continuous flow reactors and advanced purification techniques to achieve high yields and purity.
Chemical Reactions Analysis
Types of Reactions: Compound “ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate” undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.
Substitution: Halogens, nucleophiles, and other substituting agents.
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxygenated derivatives, while reduction may produce hydrogenated compounds.
Scientific Research Applications
Compound “ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate” has a wide range of scientific research applications, including:
Chemistry: Used as a reagent or intermediate in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its therapeutic potential in treating certain diseases or conditions.
Industry: Utilized in the production of specialty chemicals, materials, and other industrial products.
Mechanism of Action
The mechanism of action of compound “ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate” involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, depending on the context and application. The compound may bind to enzymes, receptors, or other biomolecules, modulating their activity and influencing cellular processes.
Comparison with Similar Compounds
- Compound “CID 2763312”
- Compound “CID 2763313”
- Compound “CID 2763314”
Comparison: Compound “ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate” is unique in its chemical structure and properties compared to similar compounds. While it shares some similarities with compounds “CID 2763312,” “CID 2763313,” and “CID 2763314,” it has distinct features that make it valuable for specific applications. For example, its reactivity, stability, and biological activity may differ, making it more suitable for certain research or industrial purposes.
Properties
IUPAC Name |
ethyl 3-(4-chlorophenyl)-5-oxo-2H-1,2,4-triazine-6-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-2-19-12(18)9-11(17)14-10(16-15-9)7-3-5-8(13)6-4-7/h3-6H,2H2,1H3,(H,14,16,17) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DECCOFRXESBYIM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=NNC(=NC1=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)C1=NNC(=NC1=O)C2=CC=C(C=C2)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.68 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.